molecular formula C11H11F2NO4 B3378977 Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate CAS No. 1503160-11-9

Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate

Cat. No.: B3378977
CAS No.: 1503160-11-9
M. Wt: 259.21
InChI Key: UCRCUDLHADSURO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate is a sophisticated fluorinated building block designed for research and development, strictly for laboratory use only. This compound is structurally characterized by a difluoroacetate ester group linked to a 4-carbamoylphenoxy moiety. The presence of the fluorine atoms is known to significantly influence the electronic properties, metabolic stability, and bioavailability of molecules, making this reagent a valuable intermediate in medicinal chemistry and pesticide research . It is primarily investigated for its potential as a key precursor in the synthesis of more complex molecules that may exhibit biological activity. Researchers utilize this compound to incorporate the 2-(4-carbamoylphenoxy)-2,2-difluoroacetate functional group into target structures, exploring applications in the development of pharmaceutical candidates and agrochemicals. The carbamoyl group on the phenyl ring offers a site for further chemical modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Handling should be conducted with appropriate personal protective equipment in a well-ventilated area, and the material must be stored in a tightly closed container in a cool, dry place. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO4/c1-2-17-10(16)11(12,13)18-8-5-3-7(4-6-8)9(14)15/h3-6H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCUDLHADSURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=C(C=C1)C(=O)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503160-11-9
Record name ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate typically involves the reaction of 4-carbamoylphenol with ethyl 2,2-difluoroacetate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Carbamoylphenol} + \text{Ethyl 2,2-difluoroacetate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate, highlighting differences in substituents, synthesis, and properties:

Compound Name Substituent Synthesis Method Yield Physical State Key Applications/Notes Reference
This compound (Target) 4-Carbamoylphenoxy Likely Pd-catalyzed coupling or fluorination (inferred from analogs) N/A N/A Potential pharmaceutical intermediate (hypothesized based on carbamoyl group) N/A
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate 4-Cyanophenyl Fluorination of dichloroacetyl diethylamine with KF ~72% Oil High-purity intermediate for drug synthesis; cyanide group enhances electron-withdrawing effects .
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate 3-Bromophenyl Pd-catalyzed coupling (exact method unspecified) N/A N/A Halogenated analog for Suzuki-Miyaura cross-coupling reactions .
Ethyl 2-(4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetate (Compound 2) 4-(5-Chlorobenzo[d]thiazol-2-yl) Coupling of difluoro-1-(piperidin-1-yl)-2-(trimethylsilyl)ethan-1-one with aryl bromide 67% Yellow solid Hepatoprotective agent studied in non-alcoholic fatty liver disease models .
Ethyl 2-(2,6-di-tert-butyl-4-methylphenoxy)-2,2-difluoroacetate 2,6-di-tert-butyl-4-methylphenoxy Visible-light photocatalytic decarboxylation 35% Colorless oil Stabilized phenolic structure for radical-mediated reactions .

Key Structural and Functional Differences

  • In contrast, 4-cyanophenyl (electron-withdrawing) and 3-bromophenyl (halogenated) analogs are tailored for electronic modulation or cross-coupling reactivity . The 5-chlorobenzo[d]thiazol-2-yl substituent in Compound 2 introduces heterocyclic bulk, likely improving interaction with hydrophobic enzyme pockets .
  • Synthesis Efficiency :

    • Yields vary significantly: Fluorination methods (e.g., KF-mediated) achieve ~72% yields , while photocatalytic decarboxylation yields 35% . The lower yield in the latter may stem from radical recombination side reactions.
  • Physical Properties: Most analogs are oils (e.g., ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate), but Compound 2 is isolated as a yellow solid, possibly due to the rigid benzo[d]thiazole group .

Biological Activity

Introduction

Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

  • Chemical Formula : C12H12F2N2O3
  • Molecular Weight : 270.23 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a difluoroacetate moiety, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.

Antitumor Activity

Recent studies suggest that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound was shown to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating intracellular calcium levels .

The antitumor activity is primarily attributed to:

  • Induction of Apoptosis : The compound activates caspase-3 and alters the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
  • Intracellular Calcium Modulation : Increased intracellular calcium levels contribute to the activation of apoptotic pathways.
  • Reactive Oxygen Species (ROS) Generation : Elevated ROS levels are implicated in the induction of apoptosis through mitochondrial dysfunction.

Inhibitory Effects on Neutrophils

Another study highlighted the potential of this compound in modulating immune responses. Specifically, it was found to inhibit neutrophil activation, which is critical in preventing excessive inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeEffectMechanism
AntitumorInduces apoptosis in cancer cellsCaspase activation, ROS generation
Anti-inflammatoryInhibits neutrophil activationModulation of signaling pathways

Case Study 1: Anticancer Efficacy

In a controlled study involving human promyelocytic leukemia HL-60 cells, this compound demonstrated a significant reduction in cell viability at concentrations as low as 25 µM. The study reported an IC50 value indicating potent cytotoxicity against these cancer cells .

Case Study 2: Immune Modulation

A separate investigation into the compound's effects on neutrophils revealed that treatment with this compound resulted in decreased superoxide production and CD11b expression. This suggests its potential utility in managing conditions characterized by excessive inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate
Reactant of Route 2
Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate

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